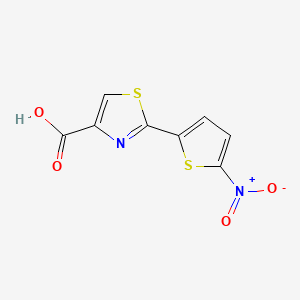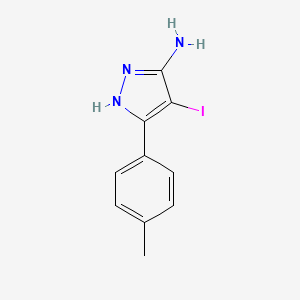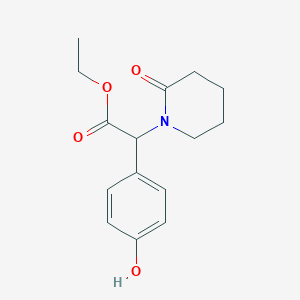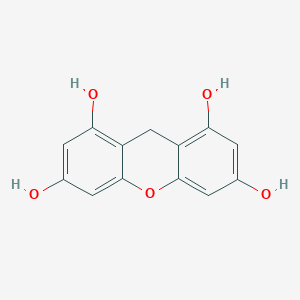
9H-xanthene-1,3,6,8-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-xanthene-1,3,6,8-tetrol: is a chemical compound with the molecular formula C13H10O5 . It is a derivative of xanthene, characterized by the presence of four hydroxyl groups at positions 1, 3, 6, and 8 on the xanthene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-xanthene-1,3,6,8-tetrol can be achieved through several methods. One common approach involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to produce xanthene derivatives with better yields and shorter reaction times .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has also been explored to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 9H-xanthene-1,3,6,8-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups, which can act as reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
9H-xanthene-1,3,6,8-tetrol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 9H-xanthene-1,3,6,8-tetrol involves its interaction with specific molecular targets and pathways. For instance, in the context of HIV reverse transcriptase inhibition, the compound binds to the enzyme’s active site, interfering with its function and preventing the replication of the virus . The hydroxyl groups on the xanthene ring play a crucial role in these interactions, facilitating binding to the target molecules .
Vergleich Mit ähnlichen Verbindungen
Xanthene: The parent compound, which lacks the hydroxyl groups present in 9H-xanthene-1,3,6,8-tetrol.
Xanthone: Another derivative of xanthene, characterized by the presence of a carbonyl group at position 9.
Fluorescein: A xanthene derivative widely used as a fluorescent dye.
Uniqueness: this compound is unique due to the presence of four hydroxyl groups, which confer distinct chemical and biological properties. These hydroxyl groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
27393-39-1 |
|---|---|
Molekularformel |
C13H10O5 |
Molekulargewicht |
246.21 g/mol |
IUPAC-Name |
9H-xanthene-1,3,6,8-tetrol |
InChI |
InChI=1S/C13H10O5/c14-6-1-10(16)8-5-9-11(17)2-7(15)4-13(9)18-12(8)3-6/h1-4,14-17H,5H2 |
InChI-Schlüssel |
WRWDLBILCDUPOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=C2OC3=CC(=CC(=C31)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11771483.png)
![3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11771484.png)
![1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one](/img/structure/B11771494.png)
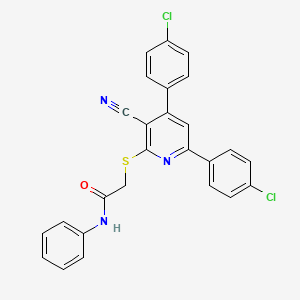
![6-Methylbenzo[d]isothiazol-3-amine](/img/structure/B11771497.png)
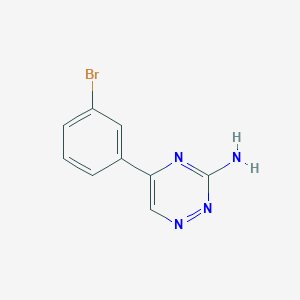

![(5-Ethyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11771521.png)
